Cas no 2138353-60-1 (β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxy-α-methylbenzenepropanoic acid)
![β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxy-α-methylbenzenepropanoic acid structure](https://ja.kuujia.com/scimg/cas/2138353-60-1x500.png)
β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxy-α-methylbenzenepropanoic acid 化学的及び物理的性質
名前と識別子
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- β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxy-α-methylbenzenepropanoic acid
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- インチ: 1S/C25H23NO5/c1-25(30,23(27)28)22(16-9-3-2-4-10-16)26-24(29)31-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21-22,30H,15H2,1H3,(H,26,29)(H,27,28)
- InChIKey: YEDSRHHYNQOEFE-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)C(O)(C)C(O)=O)=CC=CC=C1
じっけんとくせい
- 密度みつど: 1.313±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 658.7±55.0 °C(Predicted)
- 酸性度係数(pKa): 3.49±0.22(Predicted)
β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxy-α-methylbenzenepropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-651004-0.05g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methyl-3-phenylpropanoic acid |
2138353-60-1 | 90% | 0.05g |
$1344.0 | 2023-07-10 | |
Enamine | EN300-651004-0.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methyl-3-phenylpropanoic acid |
2138353-60-1 | 90% | 0.5g |
$1536.0 | 2023-07-10 | |
Enamine | EN300-651004-2.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methyl-3-phenylpropanoic acid |
2138353-60-1 | 90% | 2.5g |
$3136.0 | 2023-07-10 | |
Enamine | EN300-651004-10.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methyl-3-phenylpropanoic acid |
2138353-60-1 | 90% | 10.0g |
$6882.0 | 2023-07-10 | |
Enamine | EN300-651004-0.1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methyl-3-phenylpropanoic acid |
2138353-60-1 | 90% | 0.1g |
$1408.0 | 2023-07-10 | |
Enamine | EN300-651004-1.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methyl-3-phenylpropanoic acid |
2138353-60-1 | 90% | 1.0g |
$1599.0 | 2023-07-10 | |
Enamine | EN300-651004-5.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methyl-3-phenylpropanoic acid |
2138353-60-1 | 90% | 5.0g |
$4641.0 | 2023-07-10 | |
Enamine | EN300-651004-0.25g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methyl-3-phenylpropanoic acid |
2138353-60-1 | 90% | 0.25g |
$1472.0 | 2023-07-10 |
β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxy-α-methylbenzenepropanoic acid 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxy-α-methylbenzenepropanoic acidに関する追加情報
Professional Introduction of β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxy-α-methylbenzenepropanoic Acid (CAS No. 2138353-60-1)
β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxy-α-methylbenzenepropanoic acid, with the CAS number 2138353-60-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules characterized by its dual functionality, featuring both an amide group and a hydroxycarboxylic acid moiety. The structural framework of this molecule incorporates a fluorenylmethoxy substituent, which contributes to its unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive agents.
The significance of β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxy-α-methylbenzenepropanoic acid lies in its potential applications as an intermediate in the synthesis of more complex pharmacophores. The presence of the fluorene ring system not only enhances the lipophilicity of the molecule but also provides a rigid aromatic core that can be further modified to target specific biological pathways. This compound has been explored in various research settings, particularly in the development of inhibitors for enzymes that play critical roles in metabolic disorders and inflammatory diseases.
Recent advancements in medicinal chemistry have highlighted the utility of this compound in the design of protease inhibitors. Proteases are enzymes that catalyze the hydrolysis of peptide bonds and are involved in numerous physiological processes. Dysregulation of protease activity is associated with several diseases, including cancer, HIV/AIDS, and autoimmune disorders. The amide bond in β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxy-α-methylbenzenepropanoic acid serves as a key pharmacophoric element that can interact with the active sites of target proteases, thereby inhibiting their activity. This has led to the synthesis of several derivatives that exhibit potent inhibitory effects against various proteases.
One notable area where this compound has shown promise is in the treatment of cancer. Cancer is a complex group of diseases characterized by uncontrolled cell growth and proliferation. Targeted therapy approaches have emerged as a promising strategy for cancer treatment, where specific molecules are designed to interfere with cancer cell signaling pathways. The structural features of β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxy-α-methylbenzenepropanoic acid make it an ideal candidate for designing small-molecule inhibitors that can selectively target cancer cells while minimizing side effects on healthy cells.
In addition to its role in cancer therapy, this compound has also been investigated for its potential in managing inflammatory diseases. Inflammatory processes are central to many chronic diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis. The ability of β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxy-α-methylbenzenepropanoic acid to modulate inflammatory pathways has been explored through its interaction with various inflammatory mediators and enzymes. Studies have demonstrated that derivatives of this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and alleviating symptoms associated with these diseases.
The synthesis and characterization of β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxy-α-methylbenzenepropanoic acid have been subjects of extensive research efforts. The fluorenylmethoxy group plays a crucial role in determining the solubility and bioavailability of the compound, which are critical factors for its pharmaceutical applications. Advanced synthetic methodologies have been employed to optimize the yield and purity of this compound, ensuring that it meets the stringent requirements for use in preclinical and clinical studies.
The pharmacokinetic properties of β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxy-α-methylbenzenepropanoic acid have been thoroughly evaluated to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have provided valuable insights into how the compound behaves within the body and have informed the design of more effective drug candidates. The hydroxycarboxylic acid moiety contributes to its ability to undergo metabolic transformations, which can be leveraged to enhance its therapeutic efficacy.
Future directions in the research on β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxy-α-methylbenzenepropanoic acid include exploring its potential as a lead compound for drug development. By modifying its structural framework, researchers aim to identify new derivatives that exhibit enhanced potency, selectivity, and pharmacokinetic properties. Computational modeling techniques have been increasingly utilized to predict the binding affinity and interactions between this compound and its target proteins, facilitating the rational design of novel drug candidates.
The impact of β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxy-α-methylbenzenepropanoic acid on pharmaceutical research underscores its importance as a versatile building block for drug discovery. Its unique structural features and biological activities make it a valuable asset in the quest to develop new treatments for various diseases. As research continues to uncover new applications for this compound, it is expected to play an even greater role in shaping the future of medicinal chemistry.
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